molecular formula C13H15N3 B1517588 [2-(Pyridin-2-yl)ethyl](pyridin-3-ylmethyl)amine CAS No. 1019542-07-4

[2-(Pyridin-2-yl)ethyl](pyridin-3-ylmethyl)amine

Cat. No. B1517588
M. Wt: 213.28 g/mol
InChI Key: RSFYOGQVSGHROD-UHFFFAOYSA-N
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Description

“2-(Pyridin-2-yl)ethylamine” is a chemical compound that has been used in the design of privileged structures in medicinal chemistry . It has been employed in the synthesis of novel heterocyclic compounds with potential biological activities .


Synthesis Analysis

The synthesis of “2-(Pyridin-2-yl)ethylamine” involves the use of trimethylamine as a classical method and magnesium oxide nanoparticles . The structures of synthetic derivatives were confirmed using FT-IR, 1 H-NMR, and 13 C-NMR spectra and elemental analysis .


Molecular Structure Analysis

The molecular structure of “2-(Pyridin-2-yl)ethylamine” is complex and involves various chemical reactions. The structure of the synthetic derivatives was confirmed using FT-IR, 1 H-NMR, and 13 C-NMR spectra and elemental analysis .

Scientific Research Applications

Magnetic Properties and Slow Relaxation Processes

The compound exhibits unique magnetic properties and slow relaxation processes, which are indicative of Single-Molecule Magnet (SMM) behavior. These behaviors are influenced by small variations in the ligand field around Dy(III) ions, which are part of the compound's structure. Such properties are significant for applications in quantum computing and data storage, where molecule-based magnets are advantageous due to their tunable properties and potential for high-density information storage (Peng et al., 2016).

Hydrogen-Bonding Associations

The compound forms intermolecular hydrogen-bonding associations, which contribute to its structural stability. These associations are crucial in chemical synthesis and material science, where the formation of specific molecular architectures is essential (Hu et al., 2011).

Annulation Reactions

It acts as a 1,4-dipole synthon in annulation reactions, leading to the formation of highly functionalized tetrahydropyridines. Such reactions are fundamental in organic synthesis, where the construction of complex molecules from simpler precursors is a key objective (Zhu et al., 2003).

Catalysis and Functional Group Transformations

The compound functions as a bidentate directing group in catalysis, specifically in carbonylation reactions of ortho C-H bonds in aromatic amides. This catalytic activity is critical for the functionalization of organic molecules, a process widely used in pharmaceuticals, agrochemicals, and materials science (Inoue et al., 2009).

Synthesis of Heterocyclic Compounds

The compound is utilized in the synthesis of novel heterocyclic compounds, such as pyrazolo[3,4-b]pyridine products. These heterocyclic structures are common in numerous pharmaceuticals and are vital for the development of new drugs and therapeutic agents (Ghaedi et al., 2015).

Future Directions

The future directions for “2-(Pyridin-2-yl)ethylamine” could involve further development of novel heterocyclic compounds with potential biological activities . The development of new methods for the synthesis of these compounds, which allow obtaining the target products in one synthetic stage with high yields, is an urgent task .

properties

IUPAC Name

2-pyridin-2-yl-N-(pyridin-3-ylmethyl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3/c1-2-8-16-13(5-1)6-9-15-11-12-4-3-7-14-10-12/h1-5,7-8,10,15H,6,9,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSFYOGQVSGHROD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)CCNCC2=CN=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[2-(Pyridin-2-yl)ethyl](pyridin-3-ylmethyl)amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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